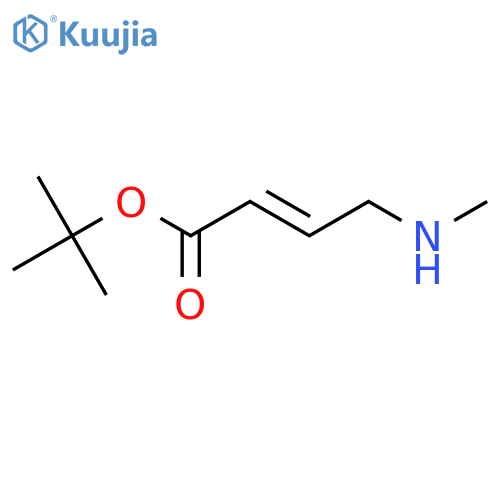

Cas no 2639466-09-2 (tert-butyl (2E)-4-(methylamino)but-2-enoate)

tert-butyl (2E)-4-(methylamino)but-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2639466-09-2

- tert-butyl (2E)-4-(methylamino)but-2-enoate

- EN300-27784253

-

- インチ: 1S/C9H17NO2/c1-9(2,3)12-8(11)6-5-7-10-4/h5-6,10H,7H2,1-4H3/b6-5+

- InChIKey: BGYALDWYOHSWER-AATRIKPKSA-N

- ほほえんだ: O(C(/C=C/CNC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 38.3Ų

tert-butyl (2E)-4-(methylamino)but-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27784253-0.25g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 0.25g |

$1038.0 | 2025-03-19 | |

| Enamine | EN300-27784253-0.5g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 0.5g |

$1084.0 | 2025-03-19 | |

| Enamine | EN300-27784253-10g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 10g |

$4852.0 | 2023-09-09 | ||

| Enamine | EN300-27784253-2.5g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 2.5g |

$2211.0 | 2025-03-19 | |

| Enamine | EN300-27784253-10.0g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 10.0g |

$4852.0 | 2025-03-19 | |

| Enamine | EN300-27784253-0.1g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 0.1g |

$993.0 | 2025-03-19 | |

| Enamine | EN300-27784253-0.05g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 0.05g |

$948.0 | 2025-03-19 | |

| Enamine | EN300-27784253-5.0g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 5.0g |

$3273.0 | 2025-03-19 | |

| Enamine | EN300-27784253-1.0g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 95.0% | 1.0g |

$1129.0 | 2025-03-19 | |

| Enamine | EN300-27784253-1g |

tert-butyl (2E)-4-(methylamino)but-2-enoate |

2639466-09-2 | 1g |

$1129.0 | 2023-09-09 |

tert-butyl (2E)-4-(methylamino)but-2-enoate 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

tert-butyl (2E)-4-(methylamino)but-2-enoateに関する追加情報

Introduction to Tert-butyl (2E)-4-(methylamino)but-2-enoate (CAS No. 2639466-09-2)

Tert-butyl (2E)-4-(methylamino)but-2-enoate, with the chemical formula C9H15NO2, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2639466-09-2, belongs to a class of molecules that exhibit intriguing biological activities. The structure of this compound features a tert-butyl group, a (2E)-alkene moiety, and a methylamino substituent, which collectively contribute to its unique chemical and pharmacological properties.

The tert-butyl group, a tertiary alkyl group, enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially facilitating its absorption across biological membranes. This characteristic is particularly relevant in drug design, where membrane permeability is a critical factor for the efficacy of therapeutic agents. The (2E)-alkene moiety introduces a double bond that can participate in various chemical reactions, including Michael additions and Diels-Alder reactions, which are commonly exploited in synthetic organic chemistry.

The methylamino group, on the other hand, adds a basic nitrogen atom to the molecule. This nitrogen can form hydrogen bonds with polar groups in biological targets, enhancing the compound's binding affinity. Additionally, the presence of a methylamino group suggests potential for further functionalization, allowing chemists to modify the molecule's properties for specific applications.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. For instance, research has shown that compounds containing both alkene and amino functional groups can exhibit significant activity against various biological targets. One notable area of investigation has been their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By inhibiting specific kinases, these compounds could potentially disrupt aberrant signaling pathways and restore normal cellular function.

Recent studies have also highlighted the importance of tert-butyl groups in enhancing the metabolic stability of drug candidates. The tert-butyl group can protect sensitive functional groups from degradation by metabolic enzymes, thereby increasing the compound's half-life in vivo. This property is particularly valuable in drug development, where long-lasting therapeutic effects are often desired.

The synthesis of tert-butyl (2E)-4-(methylamino)but-2-enoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate acyclic precursors followed by reduction and functionalization steps. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce specific functional groups with high precision.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have shown that it can interact with several protein targets, including enzymes and receptors involved in inflammation and cell proliferation. These interactions suggest that tert-butyl (2E)-4-(methylamino)but-2-enoate may have therapeutic potential in conditions such as autoimmune disorders and certain types of cancer.

One particularly intriguing finding is its interaction with cyclooxygenase (COX) enzymes. COX enzymes are key players in the production of prostaglandins, which are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound could potentially reduce inflammation and alleviate associated symptoms. However, further research is needed to fully understand its mechanism of action and to determine whether it exhibits selectivity over other COX isoforms.

The structural features of tert-butyl (2E)-4-(methylamino)but-2-enoate also make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the creation of derivatives with enhanced potency or selectivity. For example, replacing the methylamino group with other nitrogen-containing heterocycles could lead to compounds with different pharmacological profiles while maintaining core structural elements that contribute to biological activity.

In conclusion, tert-butyl (2E)-4-(methylamino)but-2-enoate (CAS No. 2639466-09-2) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising a tert-butyl group, a (2E)-alkene moiety, and a methylamino substituent—contribute to its interesting chemical properties and biological activities. Ongoing research aims to fully elucidate its pharmacological mechanisms and explore its therapeutic applications in various diseases.

2639466-09-2 (tert-butyl (2E)-4-(methylamino)but-2-enoate) 関連製品

- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)

- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 61394-51-2(4-Nitroindolin-2-one)

- 313515-68-3(4-fluoro-N-{4-4-(propan-2-yl)phenyl-1,3-thiazol-2-yl}benzamide)

- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)

- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)

- 1356553-46-2(N-cyano(2,4-difluorophenyl)methyl-2-nitrocyclopropane-1-carboxamide)

- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)